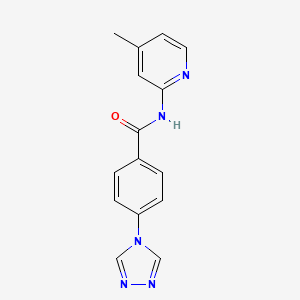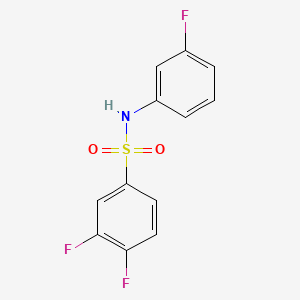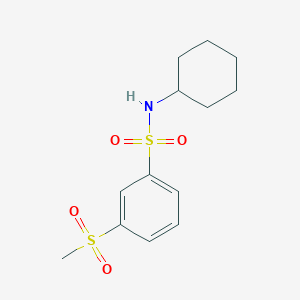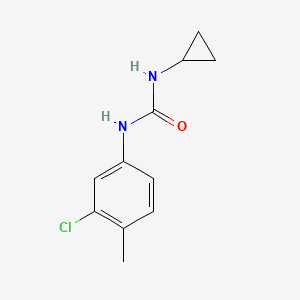![molecular formula C27H22N2O6 B5339036 4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5339036.png)
4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid, also known as AN-9, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. This compound also inhibits cell cycle progression by downregulating cyclin-dependent kinases and upregulating cyclin-dependent kinase inhibitors. In inflammation, this compound suppresses the production of inflammatory cytokines by inhibiting the NF-kB pathway. In Alzheimer's disease, this compound inhibits the aggregation of beta-amyloid peptides by binding to the peptide and preventing its aggregation into toxic oligomers.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In cancer models, this compound has been found to inhibit tumor growth and metastasis, induce apoptosis, and inhibit angiogenesis. In inflammation models, this compound has been shown to reduce inflammation and oxidative stress. In Alzheimer's disease models, this compound has been found to improve cognitive function and reduce beta-amyloid deposition.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications. Some future directions for research on this compound include investigating its efficacy in combination with other drugs, optimizing its pharmacokinetic properties, and exploring its potential in other diseases beyond cancer, inflammation, and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify any potential side effects.
Méthodes De Synthèse
4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid is synthesized through a multi-step process, which involves the reaction of 3-allyl-5-methoxy-4-hydroxybenzaldehyde with 3-nitrobenzyl bromide to form a key intermediate. This intermediate is then reacted with 4-(2-cyanoethenyl)benzoic acid to produce this compound.
Applications De Recherche Scientifique
4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In inflammation research, this compound has been found to suppress the production of inflammatory cytokines and reduce inflammation in animal models. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease.
Propriétés
IUPAC Name |
4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]-5-prop-2-enylphenyl]ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-3-5-22-12-19(13-23(16-28)20-8-10-21(11-9-20)27(30)31)15-25(34-2)26(22)35-17-18-6-4-7-24(14-18)29(32)33/h3-4,6-15H,1,5,17H2,2H3,(H,30,31)/b23-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMKKMXJLGOBH-QRVIBDJDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC(=CC=C2)[N+](=O)[O-])CC=C)C=C(C#N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC2=CC(=CC=C2)[N+](=O)[O-])CC=C)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-({6-[(3S)-3-hydroxypyrrolidin-1-yl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5338960.png)
![6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5338965.png)
![N~2~-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5338966.png)
![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5338970.png)
![1-[2-(propylthio)benzoyl]pyrrolidine](/img/structure/B5338980.png)
![ethyl 4-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B5338994.png)


![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5339020.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5339023.png)

![1-(4-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine](/img/structure/B5339033.png)

![N-[(1S*,2R*)-2-aminocyclobutyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5339052.png)
